methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with alkynes in the presence of a copper catalyst.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a hydrogenation reaction using a chiral catalyst in a hydrogenation kettle, with conditions such as 55°C and 0.4-0.5 MPa pressure for 12 hours(8).
Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like concentrated sulfuric acid(4).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties(7).
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and modulate their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: An imidazole derivative used in chemical synthesis(3).
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition(6).
Uniqueness
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is unique due to its combination of a tetrazole ring and a cyclohexyl group, which provides a distinct set of chemical and biological properties
Biological Activity
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a tetrazole moiety, a cyclohexyl group, and a benzoate ester. The molecular formula of this compound is C₁₅H₁₈N₄O₃, with a molecular weight of approximately 302.33 g/mol .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring and subsequent coupling reactions. The synthesis can be optimized to achieve moderate to high yields .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, which are critical for developing new therapeutic agents .
- Anticancer Potential : The compound has been investigated for its anticancer activity, showing potential in modulating cancer cell growth and apoptosis pathways .
- Enzyme Interaction : Interaction studies indicate that this compound may bind to various biological targets, including enzymes and receptors, potentially modulating their activity through competitive inhibition or allosteric mechanisms .
The mechanism of action of this compound likely involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, enabling it to bind effectively to enzymes or receptors, thereby influencing various biological pathways .
Comparative Analysis
To understand the biological activity better, it is useful to compare this compound with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |
---|---|---|---|
Methyl 4-(tetrazol-1-yl)benzoate | C₁₄H₁₄N₄O₂ | Antimicrobial | Enzyme inhibition |
Ethyl 4-methyl-2-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole | C₁₅H₂₀N₆O₃S | Anticancer | Enzyme modulation |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide | C₁₈H₂₃N₅O | Anti-inflammatory | Receptor binding |
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that this compound could induce apoptosis and inhibit proliferation, indicating its potential as an anticancer agent.
- Enzyme Inhibition Studies : Research focusing on enzyme interactions revealed that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways, further supporting its therapeutic potential.
Properties
Molecular Formula |
C16H19N5O3 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
methyl 4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C16H19N5O3/c1-24-14(22)12-5-7-13(8-6-12)18-15(23)16(9-3-2-4-10-16)21-11-17-19-20-21/h5-8,11H,2-4,9-10H2,1H3,(H,18,23) |
InChI Key |
JSNPNQQPZMWWGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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